molecular formula C18H32N4O2 B5495082 1,1'-(1,4-piperazinediyldicarbonyl)diazepane

1,1'-(1,4-piperazinediyldicarbonyl)diazepane

Cat. No. B5495082
M. Wt: 336.5 g/mol
InChI Key: NMIPDDAMIXEXCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-diazepanes can involve multiple routes, including the asymmetric synthesis of azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams, highlighting the diversity in synthetic strategies for accessing these compounds. The synthesis involves high-yielding, asymmetric reactions to produce novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, valuable starting materials for different enantiomerically enriched bicyclic azetidin-2-ones, such as piperazine and 1,4-diazepane annulated beta-lactam derivatives (Van Brabandt et al., 2006).

Molecular Structure Analysis

The molecular structure of 1,4-diazepanes, including "1,1'-(1,4-piperazinediyldicarbonyl)diazepane," can be elucidated using various spectral and elemental analysis techniques. Compounds in this class have been characterized thoroughly through spectral studies, revealing the complexity of their structure and the presence of multiple functional groups that contribute to their chemical behavior and reactivity (Saingar et al., 2011).

Chemical Reactions and Properties

1,4-Diazepanes engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the catalytic synthesis of 1,4-diazacycles from diol-diamine coupling demonstrates the potential for creating piperazines and diazepanes under conditions that favor N-alkylations or intermediate tautomerization pathways. These reactions showcase the diazepanes' accessibility by catalytic routes and their compatibility with different amines and alcohols (Nalikezhathu et al., 2023).

Future Directions

1,4-diazepines and their derivatives could be explored for potential use in the pharmaceutical industries due to their significant biological activities . The development of diverse compounds with lead-like molecular properties, such as 1,1’-(1,4-piperazinediyldicarbonyl)diazepane, has been framed as a major challenge for synthetic chemists .

properties

IUPAC Name

[4-(azepane-1-carbonyl)piperazin-1-yl]-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c23-17(19-9-5-1-2-6-10-19)21-13-15-22(16-14-21)18(24)20-11-7-3-4-8-12-20/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIPDDAMIXEXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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